1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is conducted under specific conditions to ensure the successful attachment of the difluoroethyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoroalkylation techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride involves its interaction with molecular targets and pathways. The difluoroethyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain biological targets. The compound may modulate specific pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Difluoromethyl)phenyl)ethanamine hydrochloride: This compound shares structural similarities with 1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride but differs in the presence of a difluoromethyl group instead of a difluoroethyl group.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds contain a difluoroethyl group and are used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of difluoroethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C10H13ClF3N |
---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13;/h3-6H,14H2,1-2H3;1H |
InChI-Schlüssel |
QFDWAJGDAVRETJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.